![molecular formula C14H20N6O2 B2455311 3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1058432-85-1](/img/structure/B2455311.png)
3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar triazolopyrimidines usually involves the cyclization of 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide and 3-amino-3-((Z)-2-cyano-2-phenylvinylamino) maleonitrile using either triethyl orthoformate or triethyl orthopropionate in dimethylformamide .Molecular Structure Analysis
The molecular structure of triazolopyrimidines can be analyzed using various spectroscopic methods such as 1H/13C nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-resolution mass spectroscopy . Single-crystal X-ray diffraction can also be used for structural characterization .Aplicaciones Científicas De Investigación
Synthesis Techniques and Potential Applications
Supercritical Fluid Synthesis
The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide showcases an environmentally friendly and efficient method for producing triazolopyrimidinone derivatives. This method could be applicable for synthesizing structurally similar compounds like the one , potentially offering a green chemistry approach to its production (Baklykov et al., 2019).
Spectral and Molecular Docking Analyses
Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate has been analyzed using spectroscopic techniques and molecular docking, indicating its potential in cancer treatment through binding to protein active sites. Such studies provide a foundation for understanding the interaction mechanisms of triazolopyrimidinone derivatives at the molecular level, which could be relevant for the compound (Sert et al., 2020).
Antibacterial Activity
Research on derivatives of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, has shown antibacterial activity against various microbial strains. This suggests that compounds with a similar core structure might also possess antibacterial properties, warranting further investigation into their potential as antimicrobial agents (Lahmidi et al., 2019).
Heterocyclic Chemistry
The rearrangement of thiazolopyrimidines into triazolopyrimidines has been studied, highlighting the synthetic pathways that could potentially be applied to the synthesis of related compounds. Such reactions are crucial for developing new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Lashmanova et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-ethyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-3-20-13-12(16-17-20)14(22)19(9-15-13)8-11(21)18-6-4-10(2)5-7-18/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAYCNCWFXBQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCC(CC3)C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide](/img/structure/B2455228.png)

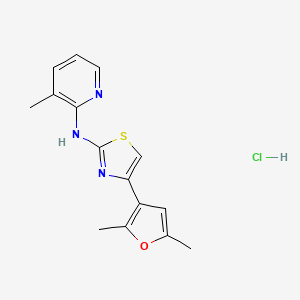
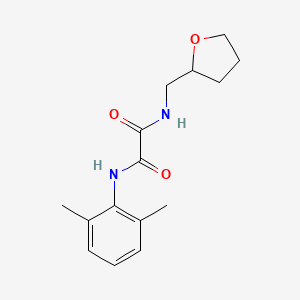
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455232.png)
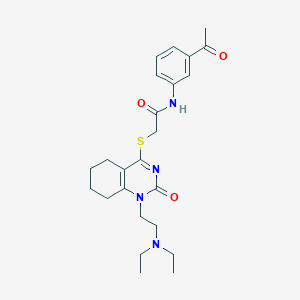
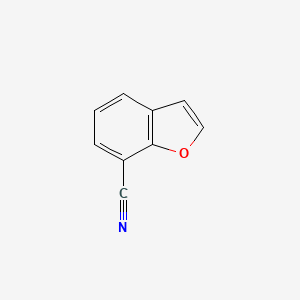
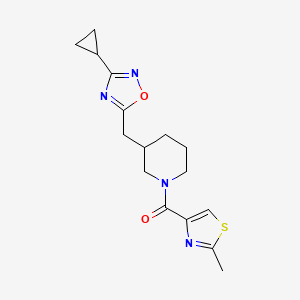
![4-[3-(Triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2455241.png)

![(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione](/img/structure/B2455243.png)
![N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2455244.png)

![8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid 1,1-dioxide](/img/structure/B2455249.png)